Product packaging for GM3-β-N-Acetyl-spacer3-Biotin(Cat. No.:)

GM3-β-N-Acetyl-spacer3-Biotin

Cat. No.: B1164141
Attention: For research use only. Not for human or veterinary use.
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Description

GM3-β-N-Acetyl-spacer3-Biotin is a synthetic glycolipid analog designed for glycomics and cell biology research. It features a ganglioside GM3 oligosaccharide head group, which is involved in cell recognition and signaling processes, linked via a tri-unit spacer arm to a biotin moiety. Biotin serves as a high-affinity ligand for streptavidin and avidin, enabling robust detection and immobilization in various assay formats. This compound is particularly valuable for studying carbohydrate-protein interactions, investigating the role of GM3 in membrane microdomains, and developing diagnostic or sensing platforms. The extended spacer arm minimizes steric hindrance, enhancing the accessibility of the GM3 epitope to its binding partners. Researchers can utilize this biotinylated derivative in applications such as ELISA, western blotting, glycan microarray fabrication, and pull-down assays to isolate and identify novel GM3-binding proteins. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C26H45NO21

Synonyms

Neu5Acα2-3Galβ1-4Glcβ-N-Acetyl-spacer3-Biotin

Origin of Product

United States

Synthetic Methodologies for Gm3 β N Acetyl Spacer3 Biotin and Structural Analogs

Strategies for Complex Glycosphingolipid Synthesis

The synthesis of glycosphingolipids (GSLs) like GM3 is a formidable task due to the complexity of the carbohydrate headgroup, the stereochemical challenges in forming glycosidic linkages, and the solubility issues arising from the molecule's amphiphilic nature. bohrium.com A central challenge is the stereoselective formation of the α-glycosidic linkage of the sialic acid residue, which is often prone to poor yields and lack of stereoselectivity. nih.gov

To address these difficulties, several synthetic strategies have been developed:

Chemical Synthesis: This approach relies on the stepwise assembly of the glycan, followed by conjugation to the lipid or a spacer-lipid construct. A common strategy involves the creation of a protected glycan component with a reactive group at the reducing end. rsc.org Glycosyl trichloroacetimidates are frequently employed as glycosyl donors due to the mild reaction conditions required. rsc.org For instance, an efficient synthesis of GM3 was achieved using a sialic acid donor with a 3β-phenylthio group, which effectively controlled the stereochemistry to yield the desired α-sialyl trisaccharide. nih.gov

Chemoenzymatic Synthesis: This method leverages the high specificity of enzymes, particularly glycosyltransferases, to form complex glycosidic bonds that are challenging to achieve through purely chemical means. bohrium.com One powerful approach is the one-pot multi-enzyme (OPME) system, which can be used for sialylation starting from readily available precursors like N-acetylmannosamine (ManNAc). escholarship.org This strategy has been successfully used to generate a library of GM3 gangliosides with different sialic acid forms and fatty acyl chains. escholarship.org

Convergent "Cassette" Strategy: To overcome low yields from the direct glycosylation of a ceramide acceptor, a glucosylceramide (GlcCer) or lactosylsphingosine (B51368) (LacβSph) "cassette" can be synthesized first. rsc.orgescholarship.org This pre-formed building block is then elongated by the sequential addition of further sugar units, either chemically or enzymatically. This approach has been used to synthesize a variety of complex ganglio-series GSLs. bohrium.comrsc.org

The following table summarizes key glycosylation strategies used in GSL synthesis.

StrategyKey FeaturesCommon Donors/EnzymesAdvantagesChallenges
Chemical Glycosylation Stepwise chemical coupling of protected monosaccharide units.Glycosyl Trichloroacetimidates, Thioglycosides, Glycosyl Fluorides. rsc.orgHigh versatility for creating unnatural analogs.Requires extensive use of protecting groups; stereoselectivity can be difficult to control, especially for sialic acids. nih.gov
Chemoenzymatic Synthesis Use of enzymes for specific glycosidic bond formation.Glycosyltransferases (e.g., Sialyltransferases). bohrium.comescholarship.orgHigh stereospecificity and regioselectivity; avoids complex protecting group chemistry.Limited by enzyme and substrate availability; enzymes can be costly. bohrium.com
Convergent Synthesis Synthesis of larger oligosaccharide or glycolipid fragments ("cassettes") which are then coupled together.Pre-synthesized GlcCer or LacβSph cassettes. bohrium.comrsc.orgImproves overall efficiency and yield by coupling complex fragments at a late stage.Requires careful planning of protecting group strategies for the fragments.

Design and Incorporation of Spacer Moieties in Biomolecular Constructs

A spacer arm is incorporated into the structure of GM3-β-N-Acetyl-spacer3-Biotin to physically separate the GM3 glycan from the biotin (B1667282) molecule. This separation is critical to ensure that the biotin can bind to avidin (B1170675) or streptavidin without steric hindrance from the bulky carbohydrate structure, and conversely, that the glycan is accessible for interaction with biological partners like antibodies or receptors.

The design of a spacer involves considering its length, flexibility, and the chemical handles it possesses for conjugation. Common strategies for incorporating spacers into glycoconjugates include:

Amino-Functionalized Spacers: A popular method involves introducing a spacer with a terminal azide (B81097) or amine group. For example, a 5-azido-3-oxapentyl spacer has been used, where the azide can be reduced to an amine and then coupled to another molecule via an amidation reaction. tandfonline.com Similarly, an aminoethyl group can be attached to the anomeric position of the sugar, providing a nucleophilic handle for subsequent modification. sciengine.com

Linkage to the Reducing End: A spacer can be attached to the reducing end of the oligosaccharide. In one approach, a pentenoyl group was linked to the sugar, and the terminal double bond was later cleaved by ozonolysis to generate an aldehyde. This aldehyde functionality allows for straightforward conjugation to an amine-containing molecule (like a protein or a modified biotin) through reductive amination. nih.gov

The term "spacer3" likely refers to a short, flexible linker, often based on a propanol (B110389) or similar three-carbon unit, which provides adequate separation for many applications. The "β-N-Acetyl" suggests that the spacer is linked to the anomeric position of the GM3 trisaccharide via a β-glycosidic bond and contains an N-acetyl group, which may be part of the spacer's chemical structure or a modification of the initial linkage.

Biotinylation Chemistry for Glycoconjugate Derivatization

Biotinylation is the process of covalently attaching biotin to a molecule of interest. The remarkably high affinity and specificity of the interaction between biotin (Vitamin H) and proteins like avidin and streptavidin make it an invaluable tool in biotechnology for detection, purification, and immobilization.

For a molecule like this compound, the biotin is attached at the terminus of the spacer arm. The specific chemistry used depends on the functional groups available on the spacer and the biotin derivative.

Amide Bond Formation: This is the most common biotinylation strategy. If the spacer arm terminates in a primary amine, it can be readily coupled to a biotin derivative that has an activated carboxyl group. N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is a frequently used coupling agent for this purpose. sciengine.com Alternatively, commercially available N-hydroxysuccinimide (NHS) esters of biotin react efficiently with primary amines under mild conditions to form a stable amide bond.

Phosphoramidite (B1245037) Chemistry: In more complex syntheses, a biotinylated phosphoramidite can be used. For example, biotin can be linked to an ethanolamine (B43304) spacer, which is then converted into a phosphoramidite reagent. nih.gov This reagent can then be used to phosphorylate a hydroxyl group on the target molecule, a method employed in the synthesis of biotinylated glycosylphosphatidylinositol (GPI) anchors. nih.gov

The table below outlines common reagents for biotinylation.

Biotinylation ReagentTarget Functional GroupResulting Linkage
Biotin-NHS Primary Amine (-NH₂)Amide
Biotin with EDC/Sulfo-NHS Carboxylic Acid (-COOH)Amide (via amine-modified biotin)
Maleimide-Biotin Thiol/Sulfhydryl (-SH)Thioether
Biotin Hydrazide Aldehyde/Ketone (-CHO)Hydrazone

Optimization of Synthetic Pathways for Research Scale Production

Optimizing the synthesis of a complex molecule like this compound for research-scale production involves balancing yield, purity, cost, and labor. A key goal is to develop efficient and repeatable pathways.

Several optimization strategies are notable in the synthesis of GSLs and their analogs:

Cost-Effective Starting Materials: The economic viability of a synthesis can be improved by starting from less expensive materials. For example, an efficient chemical pathway to the key intermediate Lactosyl Sphingosine (LacβSph) was developed starting from the inexpensive N-Boc L-serine methyl ester, rather than the much costlier phytosphingosine. escholarship.org

Convergent Assembly: A convergent strategy, where the glycan, spacer, and biotin components are synthesized separately and then coupled at a late stage, is generally more efficient than a linear synthesis. This approach maximizes the use of materials and allows for easier purification of the final product.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

The unambiguous structural confirmation and purity assessment of this compound are critical to ensure its utility in biological assays. A combination of chromatographic and spectroscopic techniques is required. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectroscopy are indispensable for structural elucidation. tandfonline.com ¹H-NMR is used to confirm the presence and integration of signals from the GM3 glycan, the spacer, and the biotin moiety. Critically, the anomeric protons and their coupling constants (J-values) are used to confirm the stereochemistry (α or β) of the glycosidic linkages. tandfonline.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) and employing techniques like electrospray ionization (ESI), is used to confirm the exact molecular weight of the final compound. sciengine.comresearchgate.net Tandem MS (MS/MS) can be used to fragment the molecule, providing sequence information about the trisaccharide and confirming the attachment of the spacer and biotin.

Chromatography: Thin-layer chromatography (TLC) is used for rapid monitoring of reaction progress. sciengine.com Column chromatography, including silica (B1680970) gel and size-exclusion chromatography (e.g., Sephadex), is essential for the purification of intermediates and the final product. nih.govtandfonline.com High-performance liquid chromatography (HPLC) is the gold standard for assessing the final purity of the compound.

The application of these techniques is summarized in the table below.

TechniqueApplication for this compound
NMR (¹H, ¹³C, 2D) Confirms covalent structure, stereochemistry of glycosidic bonds, and ratio of components (glycan:spacer:biotin). tandfonline.com
Mass Spectrometry (HRMS, LC-MS/MS) Determines exact molecular mass, confirms elemental composition, and provides fragmentation data for sequence analysis. sciengine.comresearchgate.net
Chromatography (TLC, HPLC, Column) Monitors reaction progress, purifies intermediates and final product, and quantifies final purity. sciengine.comnih.gov
IR Spectroscopy Confirms the presence of key functional groups (e.g., C=O of amides, O-H of sugars). tandfonline.com

Biochemical and Biophysical Characterization of Interactions

Ligand-Receptor Binding Kinetics and Affinity Studies

The biotin (B1667282) tag on the GM3 construct is instrumental in studying binding kinetics and affinity. By immobilizing the molecule on streptavidin-coated surfaces (e.g., for surface plasmon resonance or ELISA), researchers can quantitatively analyze its interactions with various binding partners.

GM3-β-N-Acetyl-spacer3-Biotin is a valuable tool for characterizing antibodies that target the GM3 ganglioside. For instance, it can be used in assays like ELISA and flow cytometry to determine the specificity and affinity of monoclonal antibodies. bio-techne.com A key area of research is the differentiation between N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) forms of GM3, as the latter is often associated with tumors but absent in normal human tissues. nih.gov

The monoclonal antibody 14F7, for example, specifically recognizes the Neu5Gc form of GM3 and does not cross-react with the more common Neu5Ac variant. nih.gov Structural studies have revealed that the antibody's binding pocket accommodates the hydroxymethyl group of Neu5Gc, forming specific hydrogen bonds that are not possible with the methyl group of Neu5Ac. nih.gov Conversely, a rationally designed mutant of 14F7, known as 7C1, was developed to bind both GM3(Neu5Gc) and GM3(Neu5Ac), broadening its potential applications. nih.gov Probes like this compound are essential for screening and characterizing such antibodies.

Table 1: Interaction with Ganglioside-Specific Antibodies

Antibody Target Specificity Key Findings Reference
14F7 GM3 (N-glycolyl) Highly specific; binding pocket accommodates hydroxymethyl group of Neu5Gc. nih.gov
7C1 (mutant of 14F7) GM3 (N-glycolyl) and GM3 (N-acetyl) Engineered to bind both forms of GM3, demonstrating the feasibility of modifying antibody specificity. nih.gov

The biotin moiety allows this compound to be used as a probe for identifying and studying its binding partners on the cell surface. The strong and specific interaction between biotin and avidin (B1170675) (or streptavidin) facilitates the immobilization of membrane proteins for binding assays. nih.gov This is crucial for studying membrane proteins, which are inherently unstable and have limited hydrophilic surfaces for conventional immobilization. nih.gov

For such probes to be effective in a cellular context, the spacer arm is critical. Studies on other biotinylated membrane probes have shown that recognition by avidin or anti-biotin antibodies on intact cells requires a sufficiently long spacer to overcome steric hindrance from the cell surface glycocalyx. nih.gov The spacer in this compound serves this purpose, extending the biotin group away from the cell membrane to ensure its accessibility for detection and interaction studies. nih.gov

Association with Lipid Rafts and Glycolipid-Enriched Microdomains

Gangliosides, including GM3, are known to be key components of specialized membrane microdomains called lipid rafts. These domains are enriched in cholesterol and sphingolipids and function as platforms for signal transduction. nih.gov Immunoelectron microscopy studies have demonstrated that GM3 exists in cholesterol-dependent clusters within the cell membrane. nih.gov

Interestingly, while both GM1 and GM3 form such clusters, they are often segregated from each other, suggesting the existence of heterogeneous microdomains with distinct compositions and functions. nih.gov The integrity of these rafts is necessary for maintaining the organization of certain receptors. nih.gov Depletion of membrane cholesterol leads to the disorganization of these GM3 clusters. nih.gov Biotinylated probes like this compound can be used with fluorescently-labeled streptavidin to visualize the distribution and dynamics of GM3 within these lipid raft domains on living cells.

Investigation of Enzymatic Recognition and Processing by Glycosyltransferases and Hydrolases

The processing of this compound by cellular enzymes is a key consideration. In the cell, gangliosides are synthesized by a series of glycosyltransferases and degraded by specific hydrolases. The presence of the β-N-Acetyl-spacer3-Biotin modification at the reducing end of the molecule could influence its recognition by these enzymes.

The bulky biotin-spacer group may sterically hinder the binding of glycosyltransferases that would normally add further sugar residues to the GM3 core, or the binding of sialidases that would cleave the sialic acid. On the other hand, enzymes like biotinidase are responsible for cleaving biotin from biocytin (B1667093) (biotin-linked lysine), recycling the vitamin. nih.gov While biotinidase specifically acts on a lysine (B10760008) linkage, other hydrolases might recognize and cleave the spacer portion of the synthetic probe, releasing the biotin tag. The susceptibility of the spacer to cellular enzymes would depend on its precise chemical structure.

Structure-Activity Relationship (SAR) Investigations of Modified this compound Constructs

Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity, such as binding affinity. nih.gov For GM3-based compounds, SAR investigations provide critical insights into the molecular basis of their interactions.

Key structural features that can be modified include the sialic acid variant, the ceramide anchor, and, in the case of this probe, the spacer arm.

Sialic Acid Modification : As discussed, the difference between an N-acetyl and an N-glycolyl group on the sialic acid drastically alters antibody recognition, providing a clear example of an SAR. nih.gov The 14F7 antibody's high specificity for N-glycolyl GM3 is due to a hydrophilic cavity in its binding site that favorably interacts with the extra hydroxyl group. nih.gov

Spacer Arm Length : The length and composition of the spacer arm are crucial for the "activity" of biotinylated probes. For cell-surface recognition of biotinylated membrane proteins, a long, hydrophilic spacer is required to make the biotin moiety accessible to detection reagents like streptavidin. nih.gov A short spacer would render the biotin inaccessible, thus abolishing its utility in assays on intact cells. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights

Structural Modification Effect on Activity Rationale Reference
Sialic Acid (N-glycolyl vs. N-acetyl) Dramatically alters antibody binding affinity (e.g., for 14F7 mAb). The additional hydroxyl group in Neu5Gc forms specific hydrogen bonds within the antibody's binding pocket that are not possible with Neu5Ac. nih.gov

Cellular and Molecular Biological Investigations

Subcellular Localization and Distribution Patterns

As a synthetic analog of the endogenous ganglioside GM3, GM3-β-N-Acetyl-spacer3-Biotin is primarily localized to the plasma membrane when introduced to cells. Its integration into the outer leaflet of the cell membrane mimics the natural distribution of GM3. This localization is critical for its function in interacting with various membrane-associated proteins and participating in the formation of lipid rafts and other membrane microdomains. The biotin (B1667282) tag allows for precise visualization and tracking of its distribution patterns using streptavidin-conjugated fluorescent probes or other detection methods.

Dynamics of Cell Surface Expression and Internalization Pathways

The expression of this compound on the cell surface is a dynamic process. It can be laterally redistributed within the plane of the plasma membrane, a movement that is often influenced by its interactions with other membrane components. Furthermore, like its natural counterpart, this compound can be internalized from the cell surface. This process can occur through various endocytic pathways, including clathrin-dependent and -independent mechanisms. The specific pathway utilized can be cell-type dependent and influenced by the binding of external ligands or antibodies to the GM3 headgroup.

Modulation of Intracellular Signaling Cascades

GM3 and its derivatives are known to play significant roles in modulating intracellular signaling pathways. The use of this compound has provided insights into these functions.

EGFR Tyrosine Kinase Signaling: The ganglioside GM3 is a well-established negative regulator of the epidermal growth factor receptor (EGFR). By incorporating into the plasma membrane, this compound can mimic this effect, influencing the dimerization and autophosphorylation of EGFR, thereby attenuating downstream signaling cascades that are crucial for cell growth and proliferation.

uPAR-Related Signaling: The urokinase-type plasminogen activator receptor (uPAR) is a key player in cell adhesion, migration, and invasion. GM3 has been shown to interact with uPAR and modulate its signaling. This compound can be employed to study the specifics of this interaction and its impact on uPAR-mediated cellular processes.

Influence on Cellular Processes in In Vitro Models

The functional consequences of GM3's presence on the cell surface have been extensively studied using this compound in various in vitro models.

Cellular ProcessEffect of this compoundResearch Context
Cell Adhesion Modulates cell-substratum and cell-cell interactions.Can influence integrin clustering and function.
Cell Migration Generally inhibitory, reducing cell motility.Affects signaling pathways that control cytoskeletal dynamics.
Cell Proliferation Can inhibit proliferation in certain cancer cell lines.Linked to its modulation of growth factor receptor signaling (e.g., EGFR).
Cell Differentiation Can promote differentiation in specific cell types.Influences signaling cascades that drive differentiation programs.
Anti-angiogenesis Exhibits anti-angiogenic properties.Can inhibit the proliferation and migration of endothelial cells.

Global Glycolipid-Protein Interaction Profiling via Proximity Biotinylation

A powerful application of this compound is in the global analysis of its protein interaction partners using proximity biotinylation techniques. In this approach, an enzyme such as APEX2 is targeted to the biotinylated GM3. Upon activation, the enzyme biotinylates proteins in the immediate vicinity of the GM3 molecule. These biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry. This unbiased method allows for the comprehensive identification of proteins that associate with GM3 in its native membrane environment, providing a global view of the "GM3 interactome."

Applications of Gm3 β N Acetyl Spacer3 Biotin in Academic Research

Development of Affinity-Based Detection and Isolation Assays

The exceptionally strong and specific interaction between biotin (B1667282) and streptavidin (or avidin) is a cornerstone of modern biochemical assays. nih.govfrontiersin.org By attaching a biotin molecule to GM3, the resulting probe, GM3-β-N-Acetyl-spacer3-Biotin, can be securely immobilized on streptavidin-coated surfaces such as microplates, beads, or biosensor chips. frontiersin.org This immobilization is fundamental to the development of robust affinity-based assays for detecting and isolating molecules that interact with GM3.

These assays are versatile and can be adapted to various formats. For instance, in a solid-phase binding assay, the immobilized GM3 probe can be used to capture potential binding partners from complex biological mixtures like cell lysates. Detection of the captured molecules can then be achieved using specific antibodies or other labeled reagents. This approach allows for both qualitative and quantitative assessments of GM3 interactions.

Quantifying the levels of specific glycosphingolipids in biological samples like plasma is crucial for diagnosing and monitoring diseases such as GM3 ganglioside deficiency. nih.govnih.gov While mass spectrometry is a powerful tool for the direct quantification of GSLs, biotinylated probes like this compound offer complementary approaches, particularly in the context of enzyme-linked immunosorbent assays (ELISA).

In a competitive ELISA format, a known quantity of this compound is immobilized on a streptavidin-coated plate. A specific anti-GM3 antibody is then incubated with a biological sample containing an unknown amount of native GM3. This mixture is added to the plate, where the native GM3 from the sample and the immobilized GM3 probe compete for binding to the antibody. The amount of antibody bound to the plate, which is inversely proportional to the concentration of GM3 in the sample, can be quantified using a secondary antibody conjugated to an enzyme. This method allows for sensitive quantification of GM3 levels in various biological fluids.

High-throughput screening (HTS) is essential for discovering novel therapeutics and biological tools by testing vast libraries of compounds for their ability to interact with a specific target. nih.gov this compound is ideally suited for the creation of HTS platforms to identify molecules that bind to GM3.

For such a screen, streptavidin-coated microtiter plates are incubated with the biotinylated GM3 probe, effectively creating a GM3-functionalized surface. nih.gov This array can then be used to screen large chemical libraries for small molecule inhibitors or to screen protein or antibody libraries for novel binding partners. nih.govchemistryworld.com The binding events can be detected using various methods, such as fluorescence, luminescence, or colorimetric readouts, depending on the assay design. This HTS approach has been successfully used to identify inhibitors for enzymes involved in glycolysis and can be adapted to find modulators of GM3 interactions. nih.gov

Isolation and Identification of Novel Glycosphingolipid-Interacting Biomolecules

Identifying the proteins that interact with GM3 in its native membrane environment is key to understanding its biological function. Proximity biotinylation techniques, such as BioID, utilize promiscuous biotin ligases fused to a protein of interest to label nearby molecules. nih.govyoutube.com this compound offers a more direct chemical approach, often termed a "pull-down" assay, to achieve a similar goal. nih.gov

In this method, the biotinylated GM3 probe is introduced into cell cultures or incubated with cell lysates. The probe incorporates into membranes or interacts with soluble proteins. Following an incubation period to allow for complex formation, the cells are lysed, and the lysate is passed over a column containing streptavidin-coated beads. The high affinity of the biotin tag for streptavidin ensures that the GM3 probe, along with any interacting proteins, is captured on the beads. nih.gov After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. nih.govresearchgate.net This powerful technique allows for the discovery of novel and transient binding partners of GM3 that might otherwise be difficult to identify.

Imaging and Visualization of Cell Surface Glycans and Their Dynamics

Visualizing the distribution and dynamic behavior of lipids within the plasma membrane is crucial for understanding membrane organization. nih.gov GM3 is known to form clusters and segregate into specific microdomains, often referred to as lipid rafts. lipotype.comnih.gov this compound serves as an effective tool for imaging these processes.

Researchers can incorporate the biotinylated probe into the membranes of living cells. The biotin tag, positioned on the cell surface, can then be targeted with streptavidin conjugated to a fluorescent dye. nih.gov This labeling strategy allows for the visualization of GM3 distribution using fluorescence microscopy. By tracking the movement of the fluorescent signal over time, scientists can study the dynamics of GM3, its co-localization with other membrane components like GPI-anchored proteins, and its partitioning into different membrane domains. nih.govearticle.net This method avoids the potential artifacts associated with antibody cross-linking and provides insights into how GM3 organization changes in response to cellular signals. nih.gov

Mechanistic Studies of Glycosphingolipid Function in Membrane Organization

Beyond simple visualization, this compound can be used to actively probe the function of GM3-enriched membrane domains. GM3 is a known modulator of cell signaling, in part through its direct interaction with and regulation of growth factor receptors like the epidermal growth factor receptor (EGFR). unimi.it The ganglioside can inhibit receptor autophosphorylation, a key step in signal transduction.

By using the biotinylated GM3 probe, researchers can study these mechanisms in detail. For example, the probe can be used to track the co-localization of GM3 and EGFR within the membrane. unimi.it Furthermore, by attaching the probe to magnetic beads via the biotin-streptavidin link, it is possible to physically manipulate GM3-containing membrane domains and observe the resulting effect on receptor activity and downstream signaling pathways. This provides a direct method for establishing a cause-and-effect relationship between GM3 clustering and its regulatory functions.

Probes for Target Identification in Disease Models

Altered expression of GM3 is a hallmark of several diseases, including certain types of cancer like melanoma. lipotype.com In some cancers, a modified form of GM3 containing N-glycolylneuraminic acid (Neu5Gc) becomes highly expressed, making it a specific target for immunotherapies such as CAR T-cell therapy. nih.gov

In this context, this compound is an invaluable research tool. It can be used in disease models to investigate the specific protein interactions that GM3 engages in within a cancerous cell. By performing pull-down assays from cancer cell lysates, researchers can identify the protein network associated with GM3, potentially revealing new therapeutic targets. nih.govnih.gov For example, the probe could help identify proteins that are essential for the pro-tumorigenic effects of GM3. Subsequently, a high-throughput screen using the biotinylated GM3 platform could be employed to find drugs that disrupt these specific, disease-relevant interactions.

Investigation of Cancer-Associated Glycan Expression and Targeting

Ganglioside GM3, a precursor for most complex gangliosides, has been identified as a critical molecule in oncology research. nih.gov Its expression levels and role in cellular processes are often altered in cancerous tissues, making it a tumor-associated carbohydrate antigen and a promising target for cancer diagnostics and therapy. nih.goveurekaselect.com GM3 is strongly associated with various human tumors, including melanoma, lung cancer, and breast cancer. nih.govnih.gov

The biotinylated form of GM3 is instrumental in studying these associations. Researchers utilize this compound to investigate the expression of GM3 on the surface of cancer cells and to explore its role in tumor progression. The biotin tag allows for the attachment of the ganglioside to streptavidin-coated surfaces or probes, facilitating studies on cell adhesion, migration, and signaling pathways that are crucial for cancer development. labclinics.com For example, studies have shown that GM3 can inhibit tumor cell growth and motility. nih.gov It has also been reported that total ganglioside levels, including GM3, are significantly higher in breast tumor tissues compared to normal tissues. nih.gov

Biotin-based targeting strategies are recognized for their high specificity in treating aggressive cancers. nih.gov By conjugating anti-cancer agents to biotin, therapies can be directed specifically to tumor cells that overexpress biotin receptors, thereby increasing drug uptake by the target cells and minimizing toxicity to healthy tissues. nih.gov The use of this compound in this context allows for the precise investigation of GM3 as a potential therapeutic target.

Table 1: Research Findings on GM3 Ganglioside in Cancer

Cancer TypeResearch FindingSignificanceReference(s)
Melanoma, Lung & Brain Cancers GM3 is overexpressed and possesses powerful effects on cancer development and progression.Serves as a tumor-associated antigen for immunotherapy and a target for treatment. nih.gov
Breast Cancer Total ganglioside levels, including GM3 and GD3, are significantly higher in metastatic cells (4T1) than in non-metastatic cells (67NR).Gangliosides may play a role in breast cancer formation and metastasis. nih.gov
General Tumors GM3 can inhibit tumor cell growth by affecting angiogenesis, cell motility, and key signaling pathways (e.g., EGFR, uPAR).Highlights GM3 as a promising target for developing anti-cancer therapies. nih.gov
Murine Bladder Cancer Overexpression of GM3 induces apoptosis (programmed cell death) and reduces the malignant potential of cancer cells.Suggests a therapeutic strategy based on modulating GM3 levels. eurekaselect.com
Small Cell Lung Cancer Upregulation of related gangliosides like GD2 and GD3 enhances proliferation and invasion.Provides context for the role of the broader ganglioside family in cancer progression. nih.gov

Elucidation of Glycosphingolipid Roles in Neurological Processes and Disorders

Glycosphingolipids (GSLs) are fundamental components of cell membranes in the nervous system, where they are particularly abundant. nih.gov These molecules, including gangliosides like GM3, play crucial roles in the development and function of the brain. nih.govnih.gov Their expression patterns change dramatically during brain development, and they are involved in vital processes such as signal transduction, cell adhesion, and the formation of synapses. nih.govnih.govwikipedia.org

The study of GSLs in neurological health and disease is critical, as disturbances in their metabolism can lead to severe neurological disorders. nih.gov For instance, the accumulation of gangliosides is linked to conditions like Tay-Sachs disease, while an autoimmune reaction against them can cause Guillain-Barre syndrome. labclinics.com Furthermore, altered levels of GSLs, including GM3, have been observed in the spinal cords of patients with Amyotrophic Lateral Sclerosis (ALS). news-medical.net

This compound serves as a valuable molecular probe in neuroscience research. The biotin moiety allows this GSL to be used in a variety of assay formats, such as binding studies on microarray plates or for flow cytometry, to identify and characterize proteins that interact with GM3 in neuronal cells. This helps in unraveling the complex signaling networks that GSLs modulate. During embryonic development, the differentiation of pluripotent stem cells into neuronal progenitors is marked by a decrease in certain GSLs and an increase in others, including GM3, GM1, and GD1. news-medical.net This highlights the stage-specific importance of different GSLs. The ability to track and study GM3 specifically using its biotinylated form provides researchers with a powerful tool to understand its precise contribution to neurodevelopment and its potential involvement in neurodegenerative diseases. labclinics.com Biotin itself has been investigated for its neuroprotective potential, as it is a vital coenzyme for fatty acid synthesis, which is critical for myelination and energy production in neurons. nih.govresearchgate.netnih.gov

Table 2: Roles of Key Glycosphingolipids in the Nervous System

GlycosphingolipidRole in Neurological ProcessesAssociation with DisordersReference(s)
General GSLs Integral to cell surface microdomains, mediating signal transduction and cell adhesion during brain development.Disturbances in metabolism can lead to various neurological diseases, including lysosomal storage diseases. nih.gov
GM3 Ganglioside A precursor to more complex gangliosides; its levels increase as pluripotent stem cells differentiate into neuronal progenitors.Increased levels found in the spinal cords of patients with Amyotrophic Lateral Sclerosis (ALS). news-medical.net
GD3 Ganglioside Highly expressed in embryonic neural stem cells; involved in cell migration and axonal extension.Overexpressed in neuroectodermal tumors like gliomas and neuroblastomas. oup.com
Complex Gangliosides (GM1, GD1a, GD1b) Expression increases as the brain matures; enriched in axons and synaptic endings, suggesting a role in synapse formation and maintenance.An autoimmune response against gangliosides can lead to Guillain-Barre syndrome. labclinics.comnih.gov
Sphingomyelin (B164518) A key component of the myelin sheath that insulates axons, supporting efficient nerve impulse transmission.Involved in myelination, a process critical during fetal and early childhood brain development. wikipedia.org

Compound Reference Table

Future Directions and Emerging Research Avenues

Design and Synthesis of Next-Generation Glycosphingolipid Probes

The development of molecular probes is a dynamic field, with continuous innovation aimed at enhancing their functionality and specificity. While simple biotinylated probes like GM3-β-N-Acetyl-spacer3-Biotin are effective for affinity pull-down assays, the next generation of glycosphingolipid (GSL) probes incorporates more complex features for more sophisticated experiments. nih.gov

Chemists and biochemists have made significant strides in creating labeled gangliosides through semisynthetic procedures. nih.gov A prominent trend is the development of bifunctional or even trifunctional probes. nih.govresearchgate.net These advanced probes are designed with multiple functionalities on a single molecule. For instance, a probe might contain:

A photoreactive group (e.g., a diazirine moiety) that can be activated by UV light to form a covalent bond with nearby interacting molecules, permanently "trapping" transient interactions. nih.govresearchgate.net

A clickable chemical handle (e.g., an alkyne or azide (B81097) group) that allows for the attachment of other tags, such as fluorescent dyes or affinity labels, via highly specific and efficient click chemistry reactions. nih.govresearchgate.net

An affinity tag like biotin (B1667282) for purification.

The synthesis of these next-generation probes often relies on chemoenzymatic methods. sciengine.comresearchgate.net These strategies combine the precision of enzymatic reactions for glycan assembly with the flexibility of chemical synthesis for introducing non-natural functional groups. sciengine.combiorxiv.org For example, a biotinylated lactose (B1674315) derivative can be synthesized chemically and then serve as a substrate for a sialyltransferase enzyme to create the GM3 structure. sciengine.comresearchgate.net This approach has been successfully used to create biotinylated analogs of various gangliosides. researchgate.net Furthermore, diversity-oriented synthesis strategies are being employed to create libraries of GSL probes with varied lipid chains, allowing researchers to investigate how the lipid component influences the biological activity of the GSL. mdpi.com

Probe GenerationKey FeaturesPrimary ApplicationExample Reference
First GenerationSingle label (e.g., Biotin, Radioisotope)Affinity purification, Basic tracking nih.gov
Second GenerationFluorescent labelLive-cell imaging, Localization studies rsc.orgnih.gov
Next GenerationBifunctional/Trifunctional (e.g., Photoreactive group + Click handle + Biotin)Covalent capture of interaction partners, Proteomic profiling nih.govresearchgate.net

Integration with Advanced Omics Technologies for Systems-Level Analysis

The true power of modern molecular probes is realized when they are integrated with high-throughput "omics" technologies, such as proteomics, lipidomics, and glycomics. mdpi.com This integration allows researchers to move beyond studying single interactions to achieving a systems-level understanding of cellular processes. frontlinegenomics.comresearchgate.net

This compound is ideally suited for this purpose. A typical workflow involves introducing the probe into living cells, where it incorporates into the plasma membrane and interacts with endogenous proteins. nih.gov Using a bifunctional probe with a photoreactive group, these interactions can be covalently captured. researchgate.net Subsequently, the cells are lysed, and the biotin-tagged probe, along with its cross-linked protein partners, is isolated using streptavidin-coated beads. The captured proteins are then identified and quantified using mass spectrometry-based proteomics. nih.gov

This approach has been used to successfully profile hundreds of GSL-interacting membrane proteins, revealing the complex interaction networks of specific glycosphingolipids. nih.govresearchgate.net The data generated from these experiments can be integrated with other omics datasets, such as transcriptomics (to see which genes are expressed) and genomics (to identify potential genetic predispositions), to build comprehensive models of cellular networks. mdpi.comfrontlinegenomics.com For example, by comparing the GM3 interactome in a cancer cell versus a healthy cell, researchers can identify pathways that are specifically dysregulated in the disease state, offering new targets for therapeutic intervention. creative-proteomics.com Lipidomic analyses have already shown that imbalances in different GM3 molecular species are correlated with metabolic disorders, highlighting the importance of a multi-omics approach. researchgate.netfrontiersin.org

Omics TechnologyRole in Conjunction with GSL ProbesType of Information GainedExample Reference
ProteomicsIdentify proteins that are pulled down with the biotinylated GSL probe.Direct interaction partners of the GSL (e.g., receptors, signaling molecules). nih.govresearchgate.net
LipidomicsAnalyze the lipid environment of the probe, such as its partitioning into lipid rafts.Composition of membrane microdomains and the influence of lipid species on GSL function. researchgate.netfrontiersin.org
Transcriptomics/GenomicsCorrelate GSL interaction data with gene expression and genetic background.Contextual understanding of how GSL functions are regulated at the genetic level. mdpi.com

Elucidation of Undiscovered Biological Functions of Gangliosides in Health and Disease

Gangliosides, including GM3, are known to be crucial regulators of many physiological and pathological processes. techscience.com GM3 is involved in modulating cell growth, differentiation, cell adhesion, and signal transduction. sciengine.comnih.gov It has been shown to regulate the function of immune cells, play a key role in neuronal development, and influence insulin (B600854) resistance. creative-proteomics.comresearchgate.nettechscience.com In disease, altered GM3 expression is linked to cancer progression, demyelinating diseases like multiple sclerosis, and metabolic disorders. creative-proteomics.comtechscience.comnih.gov

Despite this knowledge, many of the precise molecular mechanisms remain to be discovered. Probes like this compound are instrumental in filling these gaps. By identifying the direct binding partners of GM3 in different cellular contexts, researchers can elucidate the pathways through which GM3 exerts its effects. For example, while it is known that elevated GM3 levels in adipocytes can cause insulin resistance, biotinylated GM3 probes can be used to isolate the specific components of the insulin receptor complex that are affected, providing a clearer picture of the mechanism. nih.gov

Furthermore, these probes can help dissect the function of specific GM3 molecular species. Research has shown that GM3 molecules with different fatty acid chains can have opposing biological effects, such as being either pro-inflammatory or anti-inflammatory. frontiersin.org By synthesizing biotinylated probes that mimic these specific species, scientists can investigate their unique interaction partners and uncover the basis for their distinct functions. The use of fluorescently labeled ganglioside probes has also enabled the study of their dynamic behavior within membrane microdomains (lipid rafts) using single-molecule imaging, revealing how they interact with other raft components to regulate signaling. nih.govnih.gov

Strategic Applications in Glycoscience and Biomarker Discovery Research

Beyond fundamental cell biology, this compound and similar probes have significant strategic applications in the broader field of glycoscience and in the urgent quest for new disease biomarkers.

In glycoscience, the study of the structure and function of glycans, these probes are powerful tools. The biotin tag allows for the easy immobilization of the GM3 ganglioside onto streptavidin-coated surfaces, such as microarray slides or sensor chips. researchgate.net These "glycan arrays" can then be used to screen for interactions with a wide range of biological molecules, including antibodies, lectins (glycan-binding proteins), viruses, or entire cells. researchgate.netmdpi.com This is a high-throughput method to characterize the binding specificity of glycan-binding proteins and to discover new ones.

In biomarker discovery, the probe serves as a critical reagent. Altered levels of GM3 and the presence of autoantibodies against GM3 in patient serum have been identified as potential biomarkers for several diseases, including type 2 diabetes, certain cancers, and autoimmune neuropathies. techscience.comnih.gov this compound is an ideal tool for developing diagnostic assays, such as an enzyme-linked immunosorbent assay (ELISA), to detect and quantify these biomarkers. In such an assay, the biotinylated GM3 would be immobilized on a streptavidin-coated plate to capture anti-GM3 antibodies from a patient's blood sample. techscience.com The development of such glycan-based biosensors is a promising avenue for creating sensitive and specific diagnostic tools for cancer and infectious diseases. mdpi.com

Application AreaSpecific Use of GM3-Biotin ProbePotential OutcomeExample Reference
GlycoscienceImmobilization on microarrays to screen for glycan-binding proteins.Characterization of lectin/antibody specificity; Discovery of new GM3 interactions. researchgate.net
Cancer BiomarkersDevelop ELISA-type assays to detect anti-GM3 antibodies in serum.Diagnostic/prognostic tool for cancers with aberrant GM3 expression. creative-proteomics.comtechscience.com
Autoimmune DiseaseDetect autoantibodies against GM3 in patients with neuropathies.Diagnostic marker for conditions like Guillain–Barré syndrome or multiple sclerosis. techscience.com
Metabolic DiseaseQuantify levels of specific GM3 species in patient samples.Biomarker for monitoring progression of type 2 diabetes and related disorders. frontiersin.orgnih.gov

Q & A

Q. How is GM3-β-N-Acetyl-spacer3-Biotin synthesized and characterized in academic research?

Synthesis typically involves conjugating biotin to GM3 ganglioside via a spacer (e.g., PEG3) using biotinylation reagents like NHS-Biotin . The spacer ensures minimal steric hindrance during detection. Characterization employs mass spectrometry (MS) for molecular weight verification and HPLC for purity assessment. Structural validation may include nuclear magnetic resonance (NMR) to confirm β-N-acetyl linkage and spacer integrity, as seen in glycoconjugate synthesis protocols .

Q. What methods are used to immobilize this compound on biosensor surfaces for interaction studies?

Immobilization often leverages streptavidin-biotin affinity due to its high specificity. Surfaces (e.g., gold arrays) are functionalized with streptavidin, followed by incubation with the biotinylated GM3. Prior surface activation may use EDC/NHS chemistry to stabilize streptavidin attachment . Blocking agents like BSA or ethanolamine are critical to reduce nonspecific binding. Optimization steps include varying surface density and validating immobilization efficiency via surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can researchers address discrepancies in binding affinity data for this compound across studies?

Discrepancies may arise from variables such as spacer length (e.g., spacer3 vs. spacer6), surface functionalization methods, or assay conditions (e.g., magnetic field strength in pull-down assays). To resolve contradictions:

  • Standardize spacer length and biotinylation sites across experiments.
  • Replicate assays under identical buffer conditions (pH, ionic strength).
  • Use orthogonal techniques (e.g., SPR vs. ELISA) to cross-validate results .

Q. What strategies optimize the use of this compound in studying protein-glycolipid interactions?

  • SPR Optimization: Ensure low surface density to avoid mass transport limitations. Include reference channels for background subtraction .
  • Pull-Down Assays: Combine with magnetic beads for efficient separation. Validate specificity using knockout cell lines or competitive inhibitors (e.g., free GM3) .
  • Structural Analysis: Pair with cryo-EM or molecular docking to map interaction sites. Compare with non-biotinylated GM3 to rule out spacer-induced artifacts .

Q. How do structural modifications in this compound affect its biological activity?

Modifications such as spacer length (PEG3 vs. PEG6) or biotin placement can alter binding kinetics. For example:

  • Shorter spacers (e.g., spacer3) may reduce steric hindrance in tight binding pockets.
  • Biotin at the reducing end preserves the glycan’s natural orientation. Activity assays (e.g., EGFR kinase inhibition) combined with molecular dynamics simulations can quantify these effects .

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